![molecular formula C23H14N2O4S B13665229 2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one is a complex organic compound that features a benzothiazole moiety and an indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Heck coupling reaction, which is used to introduce the benzothiazole moiety into the polymer backbone . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and specific catalysts to ensure high selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism by which 2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may act as a fluorescent probe by undergoing excited-state intramolecular proton transfer (ESIPT), which results in fluorescence quenching or enhancement depending on the environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzothiazol-2-yl)pyren-1-ol: Another compound with a benzothiazole moiety, used as a fluorescent sensor for nitroaromatic compounds.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with similar structural features, used in the synthesis of C–N bonds.
Uniqueness
2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one is unique due to its combination of a benzothiazole moiety and an indanone core, which imparts specific optical and electronic properties. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as fluorescent probes and advanced materials.
Eigenschaften
Molekularformel |
C23H14N2O4S |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-3-[(2-nitrophenyl)methoxy]inden-1-one |
InChI |
InChI=1S/C23H14N2O4S/c26-21-15-8-2-3-9-16(15)22(29-13-14-7-1-5-11-18(14)25(27)28)20(21)23-24-17-10-4-6-12-19(17)30-23/h1-12H,13H2 |
InChI-Schlüssel |
MLWDHCQSLIOTES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C(=O)C3=CC=CC=C32)C4=NC5=CC=CC=C5S4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




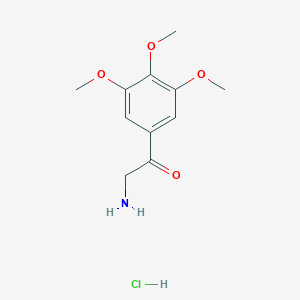
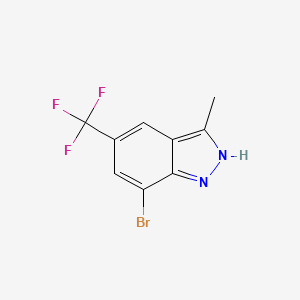
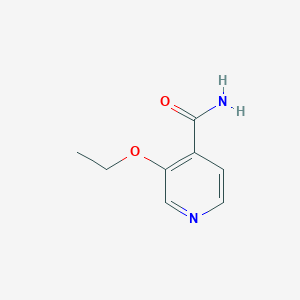
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
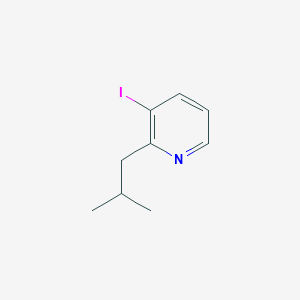
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
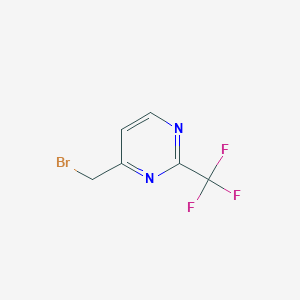
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
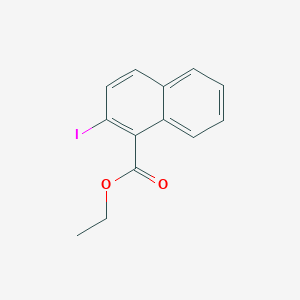
![1-Oxa-8-thiaspiro[5.5]undecan-4-one](/img/structure/B13665221.png)
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
